molecular formula C8H6BrNO4 B3256155 4-Bromo-2-methyl-5-nitrobenzoic acid CAS No. 264927-43-7

4-Bromo-2-methyl-5-nitrobenzoic acid

Cat. No. B3256155
CAS RN: 264927-43-7
M. Wt: 260.04 g/mol
InChI Key: ZAKVEORHPUAYTP-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-methyl-5-nitrobenzoic acid is 1S/C8H6BrNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the bromo, methyl, and nitro groups on the benzoic acid ring.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-methyl-5-nitrobenzoic acid are not mentioned in the search results, similar compounds like 4-Bromo-2-nitrobenzoic acid have been noted to undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .


Physical And Chemical Properties Analysis

4-Bromo-2-methyl-5-nitrobenzoic acid is a light yellow solid . The compound is stored at temperatures between 0-5°C . The specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Safety and Hazards

While the specific safety data sheet for 4-Bromo-2-methyl-5-nitrobenzoic acid is not available, similar compounds like Methyl 4-(bromomethyl)benzoate and 2-Bromo-5-nitrobenzoic acid have safety data sheets that indicate potential hazards. These compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled in a well-ventilated place with suitable protective clothing .

Mechanism of Action

Target of Action

Nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.

Mode of Action

Nitro compounds can participate in various chemical reactions, including free radical reactions . For instance, in the presence of N-bromosuccinimide (NBS), a free radical reaction can occur, leading to the formation of a succinimidyl radical . This radical can then interact with other molecules, leading to various downstream effects .

Biochemical Pathways

It’s known that nitro compounds can be prepared through various pathways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds can influence their volatility and water solubility , which could potentially impact their bioavailability.

Result of Action

It’s known that nitro compounds can undergo various chemical reactions, leading to the formation of different products . These products could potentially have various effects at the molecular and cellular levels.

Action Environment

The action of 4-Bromo-2-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the volatility and water solubility of nitro compounds can be affected by temperature and the presence of other substances . These factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

4-bromo-2-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVEORHPUAYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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